Thialdine

Flavor Chemistry Sensory Analysis Food Science

Flavorists developing authentic seafood profiles face volatile thiazole alternatives that degrade during high-heat processing, compromising sensory fidelity. Thialdine (CAS 86241-90-9, FEMA 4018) is the defining volatile in roasted shrimp and crustaceans, delivering irreplaceable crustacean and eggy nuances. • Boiling point >260°C ensures flavor survival in baked snacks, retorted soups, and fried coatings - a quantifiable stability advantage over thiazole analogs that are lost to evaporation. • Measured logP of 1.85 enables optimal partitioning into oil-based seasonings, meat marinades, and compound fats for consistent flavor release. • ≥98% purity; ambient shipping; available from stock for immediate dispatch.

Molecular Formula C6H13NS2
Molecular Weight 163.3 g/mol
CAS No. 86241-90-9
Cat. No. B1265449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThialdine
CAS86241-90-9
Molecular FormulaC6H13NS2
Molecular Weight163.3 g/mol
Structural Identifiers
SMILESCC1NC(SC(S1)C)C
InChIInChI=1S/C6H13NS2/c1-4-7-5(2)9-6(3)8-4/h4-7H,1-3H3
InChIKeyFBMVFHKKLDGLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7 mg/mL at 20 °C
Insoluble in water, heptane, triacetin
Miscible at room temperature (in ethanol)

Thialdine Sourcing & Procurement Guide


Thialdine (CAS 86241-90-9) is a heterocyclic organic compound belonging to the class of 1,3,5-dithiazinanes, characterized by a saturated six-membered ring containing one nitrogen and two sulfur atoms [1]. It is formally known as 2,4,6-trimethyl-1,3,5-dithiazinane and has a molecular weight of 163.30 g/mol [2]. The compound is a naturally occurring volatile component found in roasted shrimp and other crustaceans [3]. Thialdine is primarily recognized as a specialty flavor and fragrance ingredient (FEMA 4018), used to impart complex savory, meaty, and roasted notes to food products .

Thialdine Substitution Risk


While several sulfur-containing heterocycles, such as 5-acetyl-2,4-dimethylthiazole (CAS 38205-60-6) and 2,4,5-trimethylthiazole (CAS 13623-11-5), share broad descriptors like 'meaty' or 'roasted,' they cannot be interchanged with Thialdine without altering a product's sensory profile and chemical stability. These comparators are fundamentally different in structure (thiazole vs. dithiazine rings), physicochemical properties, and volatile behavior [1]. Substitution with a thiazole analog introduces an unsaturated, aromatic ring with distinct polarity, leading to a different olfactory character—often more nutty or cocoa-like—and a lower boiling point that changes flavor release kinetics during food processing . Therefore, substituting Thialdine with a structurally related compound fails to replicate the same functional outcome.

Thialdine Differentiation Evidence


Sensory Profile vs. Thiazole Analogs

Thialdine's flavor profile is characterized by a complex blend of savory notes, including roasted, meaty, and shrimp-like nuances, which differentiates it from other sulfur-containing heterocycles [1][2]. While 5-acetyl-2,4-dimethylthiazole (CAS 38205-60-6) and 2,4,5-trimethylthiazole (CAS 13623-11-5) are also described as 'meaty' or 'roasted', Thialdine is specifically identified as a key volatile component of roasted shrimp, providing a unique crustacean and eggy character not found in the thiazole-based comparators [3][4].

Flavor Chemistry Sensory Analysis Food Science

High-Temperature Stability

Thialdine exhibits a significantly higher boiling point (260.00 to 261.00 °C at 760 mmHg) compared to its closest thiazole-based flavor analogs [1]. This is in stark contrast to 2,4,5-trimethylthiazole, which has a boiling point of 166-167 °C at 717 mmHg, and 5-acetyl-2,4-dimethylthiazole, with a boiling point of 229.0 °C at 760 mmHg . The higher boiling point of Thialdine ensures greater retention and a more controlled release of its volatile flavor compounds during high-heat applications like baking, frying, and extrusion, preventing premature flavor loss.

Food Processing Thermal Stability Volatile Analysis

Hydrophobicity in Emulsion Systems

The octanol-water partition coefficient (logP) is a critical parameter for predicting a flavor compound's behavior in multi-phase food matrices. Thialdine has a measured logP (o/w) of 1.85 . This value is significantly higher than the predicted logP for 5-acetyl-2,4-dimethylthiazole (logP = 1.01), indicating that Thialdine is considerably more hydrophobic . While the logP for 2,4,5-trimethylthiazole is not readily available, its lower molecular weight and different heteroatom composition suggest a different partition behavior.

Formulation Science Flavor Encapsulation Physical Chemistry

Thialdine Application Scenarios


Seafood & Crustacean Flavor Formulation

Thialdine is the ideal choice for creating high-fidelity shrimp, prawn, crab, and lobster flavors. Unlike thiazole-based alternatives that provide more generic 'meaty' or 'nutty' notes, Thialdine delivers the characteristic 'crustacean' and 'eggy' nuances essential for seafood authenticity. Its higher boiling point ensures the delicate flavor survives cooking processes [1][2].

High-Heat Processed Savory Foods

For applications such as baked snacks, extruded cereals, retorted soups, and fried coatings, Thialdine is the superior procurement choice. Its high boiling point (>260°C) provides a quantifiable advantage over more volatile thiazoles, ensuring flavor is retained during processing and not lost to the atmosphere . This directly translates to better yield and cost-efficiency for the manufacturer.

Lipid-Rich Food & Snack Seasonings

Due to its measured logP of 1.85, Thialdine is well-suited for oil-based flavor systems and the lipid phase of complex food matrices. This property makes it a preferred ingredient for developing savory snack seasonings, meat marinades, and compound fats where flavor compounds need to effectively partition into and be released from the fatty components of the food .

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